molecular formula C13H21ClN2O3 B6332859 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride CAS No. 116290-71-2

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride

Cat. No.: B6332859
CAS No.: 116290-71-2
M. Wt: 288.77 g/mol
InChI Key: UWWBIYGLDJXNGY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3 and a molecular weight of 288.77 g/mol . This compound is known for its versatile applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. Additionally, it can modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The unique arrangement of methoxy groups in this compound contributes to its distinct biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWBIYGLDJXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641011
Record name 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-07-7
Record name 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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